molecular formula C17H18N2OS B1662437 N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide CAS No. 397872-93-4

N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide

Cat. No. B1662437
M. Wt: 298.4 g/mol
InChI Key: WAZTZABUEILDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide, also known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor (BCR) signaling. BTK plays a crucial role in the development, activation, and survival of B-cells, and its dysregulation has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide is involved in the synthesis of various heterocyclic compounds. For instance, it plays a role in the synthesis of 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones, which is achieved through thiation and cyclization processes (Vicentini et al., 1994).
  • This compound is also pivotal in the synthesis of indoles and anilines, where tert-butyl sulfinamide is used as an ammonia surrogate in palladium-catalyzed amination (Prakash et al., 2011).

Pharmacological Applications

  • In the realm of pharmacology, derivatives of N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide are explored for potential antipsychotic properties. Heterocyclic analogues of this compound have been evaluated for their binding affinity to dopamine and serotonin receptors (Norman et al., 1996).
  • Its analogues have also been studied for their antinociceptive (pain-relieving) properties, with specific derivatives showing potential in this area (Shipilovskikh et al., 2020).

Material Science and Chemistry

  • In the field of material science, N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide derivatives are used for the preparation of complex molecular structures, such as in the synthesis of phenanthroimidazole-based derivatives (Skuodis et al., 2021).
  • These compounds play a significant role in the creation of novel molecular structures with potential applications in electronic and photophysical properties (Gulraiz Ahmad et al., 2021).

properties

CAS RN

397872-93-4

Product Name

N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C17H18N2OS/c1-17(2,3)15-10-11-9-12(6-7-13(11)19-15)18-16(20)14-5-4-8-21-14/h4-10,19H,1-3H3,(H,18,20)

InChI Key

WAZTZABUEILDHS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC(=O)C3=CC=CS3

synonyms

N-(2-tert-Butyl-1H-indol-5-yl)thiophene-2-carboxamide; Thiophene-2-carboxylic acid (2-tert-butyl-1H-indol-5-yl)-amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide
Reactant of Route 6
N-(2-tert-butyl-1H-indol-5-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.